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Compound of Interest

Compound Name: S07-2010

Cat. No.: B15611195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
S07-2010 is a potent, pan-inhibitor of the aldo-keto reductase 1C (AKR1C) enzyme subfamily,

demonstrating significant potential as a chemotherapeutic potentiator in the context of cancer

drug resistance. This technical guide provides a detailed overview of the synthesis, chemical

properties, and biological activity of S07-2010. It includes a summary of its inhibitory effects on

AKR1C isoforms and its cytotoxic and resistance-reversing activities in cancer cell lines.

Detailed experimental protocols for key biological assays are provided, along with

visualizations of the signaling pathways affected by AKR1C inhibition. This document is

intended to serve as a comprehensive resource for researchers and professionals in the fields

of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Data
S07-2010, with the chemical name 7-(2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-

yl)thio)acetyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, is a small molecule inhibitor of the

AKR1C enzyme family.[1] Its fundamental chemical and physical properties are summarized in

the table below.
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Property Value Reference

CAS Number 1223194-71-5 [2][3]

Molecular Formula C19H21N3O3S [1][3][4]

Molecular Weight 371.46 g/mol [1][3][4]

Appearance Solid powder [1]

Solubility 10 mM in DMSO [4]

Purity >98% (HPLC and/or LCMS) [1]

Synthesis of S07-2010
The synthesis of S07-2010 has been reported by Gong et al. (2022).[5] The synthetic scheme

involves a multi-step process, beginning with the formation of a key intermediate followed by

coupling with 6-propyl-2-thiouracil. The general synthetic route is outlined below. While a

detailed, step-by-step experimental protocol with specific reagent quantities and reaction

conditions is not publicly available in the primary literature, the key transformations are

described.

Scheme 1: Synthesis of S07-2010

Starting Materials Synthetic Steps

Benzo[b]azepin-2-one derivative Hydroxylamine reactiona) NaOH, hydroxylamine hydrochloride

6-Propyl-2-thiouracil

Nucleophilic substitutionPolyphosphoric acid cyclization
b) PPA, 125 °C

Friedel-Crafts acylation with Bromoacetyl bromide
c) AlCl3, CS2, reflux d) Cs2CO3, DMF, rt

S07-2010

Click to download full resolution via product page

Caption: Synthetic pathway for S07-2010.
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The synthesis commences with a Beckmann rearrangement of a precursor oxime, followed by

a Friedel-Crafts acylation to introduce the bromoacetyl group onto the benzo[b]azepin-2-one

core. The final step involves the nucleophilic substitution of the bromide with the thiol group of

6-propyl-2-thiouracil to yield S07-2010.[5]

Biological Activity and Quantitative Data
S07-2010 is a potent inhibitor of all four isoforms of the human AKR1C enzyme family. Its

inhibitory activity has been quantified through in vitro enzyme inhibition assays, and its

cytotoxic effects have been evaluated against various cancer cell lines.

AKR1C Inhibition
The half-maximal inhibitory concentrations (IC50) of S07-2010 against the AKR1C isoforms are

presented in the table below.

Enzyme IC50 (μM)

AKR1C1 0.47

AKR1C2 0.73

AKR1C3 0.19

AKR1C4 0.36

Data sourced from Probechem Biochemicals

and MedchemExpress.[2][4]

Cytotoxicity and Chemotherapeutic Potentiation
S07-2010 has demonstrated cytotoxic effects on its own and has been shown to potentiate the

effects of chemotherapeutic agents in drug-resistant cancer cell lines.[5]
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Cell Line Condition IC50 (μM)

MCF-7/DOX S07-2010 alone 127.5

A549/DDP S07-2010 alone 5.51

Data sourced from Gong et al.

(2022) and Probechem

Biochemicals.[4][5]

Furthermore, in combination with doxorubicin (DOX) or cisplatin (DDP), S07-2010 significantly

reversed drug resistance and inhibited tumor proliferation in MCF-7/DOX and A549/DDP cells,

respectively.[5] The combination of S07-2010 with these chemotherapeutic agents also led to

increased apoptosis in cancer cells.[5]

Signaling Pathways
The AKR1C enzymes play crucial roles in the metabolism of steroids and prostaglandins. As a

pan-inhibitor, S07-2010 can modulate these pathways, which are often dysregulated in cancer.

Androgen and Estrogen Metabolism
AKR1C enzymes are key players in the biosynthesis of active androgens and estrogens. For

instance, AKR1C3 is involved in the conversion of androstenedione to testosterone and

estrone to estradiol. Inhibition of these enzymes by S07-2010 can disrupt the production of

these hormones, which are critical for the growth of hormone-dependent cancers like prostate

and breast cancer.

Testosterone

Estrone

Estradiol

 AKR1C3

AKR1C3

S07_2010 Androstenedione
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Caption: Inhibition of Androgen and Estrogen Synthesis by S07-2010.

Prostaglandin Synthesis
AKR1C3 is also involved in the synthesis of prostaglandins, such as prostaglandin F2α

(PGF2α), which can promote cell proliferation. By inhibiting AKR1C3, S07-2010 can reduce the

levels of these pro-proliferative signaling molecules.

PGF2a

Proliferation AKR1C3

S07-2010
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Caption: S07-2010 Inhibition of Pro-proliferative Prostaglandin Synthesis.

Experimental Protocols
The following are generalized protocols for key assays used to characterize the biological

activity of S07-2010, based on standard methodologies in the field.

AKR1C Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of S07-2010 against AKR1C isoforms.

Materials:

Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes

NADPH (cofactor)

Substrate (e.g., 9,10-phenanthrenequinone for a general assay)

S07-2010 (dissolved in DMSO)
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of S07-2010 in the assay buffer.

In a 96-well plate, add the assay buffer, the respective AKR1C enzyme, and the diluted S07-
2010 or vehicle control (DMSO).

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g.,

15 minutes).

Initiate the reaction by adding the substrate and NADPH.

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds

to the oxidation of NADPH.

Calculate the initial reaction velocity for each concentration of S07-2010.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Prepare Reagents

Add Enzyme, Buffer, and S07-2010 to Plate

Pre-incubate

Add Substrate and NADPH

Measure Absorbance at 340 nm

Calculate IC50
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Caption: Workflow for the AKR1C Enzyme Inhibition Assay.

Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of S07-2010 on cancer cell lines.

Materials:

Cancer cell lines (e.g., A549/DDP, MCF-7/DOX)

Cell culture medium

S07-2010 (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well cell culture plate

Microplate reader

Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of S07-2010 or vehicle control (DMSO) and

incubate for a specified period (e.g., 48 hours).

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow

MTT to purple formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the S07-2010 concentration to

determine the IC50 value.

Conclusion
S07-2010 is a promising pan-AKR1C inhibitor with demonstrated potential to overcome

chemotherapy resistance in cancer cells. Its well-defined chemical properties and biological

activities make it a valuable tool for further research into the role of AKR1C enzymes in cancer

and other diseases. The information and protocols provided in this guide are intended to

facilitate the ongoing investigation and development of S07-2010 and related compounds as

potential therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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